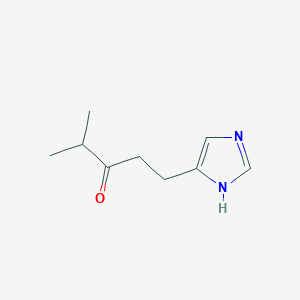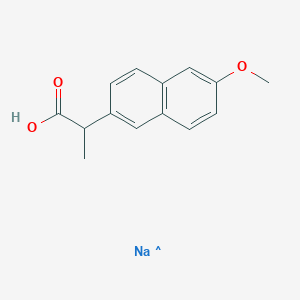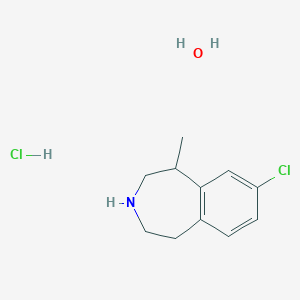
Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is a chemical compound known for its pharmacological properties. It is often used in scientific research and has applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as a selective serotonin receptor agonist, which makes it valuable in the study and treatment of certain medical conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzazepine core structure. This involves the cyclization of appropriate precursors under controlled conditions.
Methylation: The methyl group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Aplicaciones Científicas De Investigación
Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is widely used in scientific research due to its pharmacological properties:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions like obesity, depression, and anxiety due to its action on serotonin receptors.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The primary mechanism of action of Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. By binding to these receptors, the compound modulates the release of neurotransmitters, influencing various physiological and psychological processes. This interaction is crucial for its effects on mood, appetite, and other functions regulated by serotonin.
Comparación Con Compuestos Similares
Similar Compounds
Lorcaserin: Another selective serotonin receptor agonist used in the treatment of obesity.
Fenfluramine: A compound with similar pharmacological properties but different receptor selectivity.
Dexfenfluramine: A derivative of fenfluramine with enhanced selectivity for serotonin receptors.
Uniqueness
Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine hydrochloride hemihydrate is unique due to its specific receptor selectivity and pharmacokinetic profile. Unlike other compounds, it offers a balanced efficacy and safety profile, making it a valuable tool in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C11H17Cl2NO |
|---|---|
Peso molecular |
250.16 g/mol |
Nombre IUPAC |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH.H2O/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;/h2-3,6,8,13H,4-5,7H2,1H3;1H;1H2 |
Clave InChI |
NBENLXSMFWRJRU-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



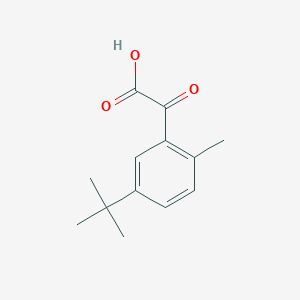
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
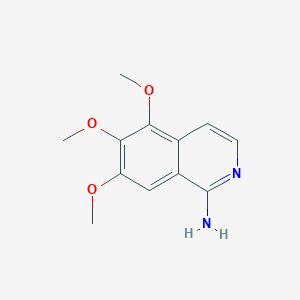

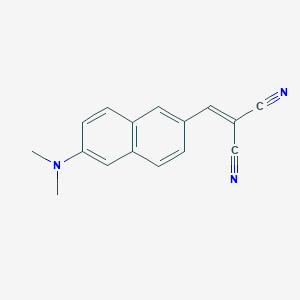
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)



![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
